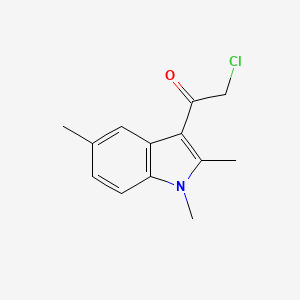

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

Description

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chloroacetylated indole derivative characterized by a 1,2,5-trimethyl-substituted indole core. Its molecular formula is C₁₃H₁₄ClNO, with a molecular weight of 235.71 g/mol. The compound’s structure features a reactive α-chloro ketone group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis, particularly for alkylation reactions in drug discovery .

Properties

IUPAC Name |

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWKKOZUUPLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Using Chloroacetyl Chloride

- Starting Materials: 1,2,5-trimethylindole and chloroacetyl chloride.

- Reaction Conditions: The indole is dissolved in an inert solvent such as dichloromethane or chloroform, and chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- Catalysts/Additives: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid generated during the reaction.

- Workup: After completion, the reaction mixture is quenched with water, extracted, and purified by column chromatography.

- Yield: Typically moderate to good yields (50–80%) depending on reaction conditions and purity of starting materials.

Synthesis via Chloroacetonitrile and Boron Reagents (Adapted from Related Indole Acylations)

A related method, demonstrated for 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone, involves:

- Step 1: Reaction of chloroacetonitrile with phenylborondichloride in dichloromethane at room temperature under inert atmosphere for 15 minutes.

- Step 2: Addition of the indole derivative (e.g., 1-methylindole) dropwise to the reaction mixture, stirring for 3 hours.

- Step 3: Quenching with aqueous sodium carbonate solution, extraction, drying, and purification.

- Yield: High yields reported (up to 82%) with good purity.

- Notes: This method allows mild conditions and avoids direct use of acid chlorides, potentially reducing side reactions and improving selectivity.

Alternative Methods

- Claisen–Schmidt Condensation: While more common for chalcone derivatives, Claisen–Schmidt condensation involving indole-3-carbaldehyde derivatives and ketones can be adapted for related indole acylations but is less direct for chloroacetyl derivatives.

- Direct Halogenation of Acetylated Indoles: Post-acetylation halogenation at the alpha position of the acetyl group can be used but is less selective and may lead to side products.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or ethanol | Dichloromethane preferred for inertness |

| Temperature | 0–25 °C | Low temperature controls reaction rate |

| Atmosphere | Argon or nitrogen (inert) | Prevents oxidation and moisture interference |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Base | Triethylamine, pyridine, or sodium carbonate | Neutralizes HCl, improves yield |

| Purification | Silica gel chromatography | Ensures high purity |

| Yield | 50–85% | Dependent on method and scale |

Research Findings and Analytical Data

- Spectroscopic Characterization: The product is typically characterized by NMR (1H and 13C), IR, and mass spectrometry. The presence of the chloroacetyl group is confirmed by characteristic carbonyl signals (~190–200 ppm in 13C NMR) and chloro-substituted methylene protons (~4.5–5.0 ppm in 1H NMR).

- Purity and Crystallinity: Purification by chromatography yields crystalline solids. Polymorphic forms are less reported for this compound but are important for related indole derivatives in pharmaceutical contexts.

- Stability: The chloroacetyl group is reactive and should be handled under anhydrous conditions to prevent hydrolysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acylation with chloroacetyl chloride | 1,2,5-trimethylindole, chloroacetyl chloride, base | 0–5 °C, inert solvent, 1–3 h | 50–75 | Direct, well-established | Requires careful handling of acid chloride |

| Chloroacetonitrile + phenylborondichloride | Chloroacetonitrile, PhBCl2, indole | Room temp, inert atmosphere, 3 h | Up to 82 | Mild conditions, high yield | More complex reagent preparation |

| Claisen–Schmidt condensation (less common) | Indole-3-carbaldehyde, ketones | Base catalyzed, reflux | Variable | Useful for related derivatives | Not direct for chloroacetylation |

Chemical Reactions Analysis

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Physicochemical Properties

- Bioactivity : Chloroacetylindoles with electron-withdrawing groups (e.g., 7-chloro) show higher anticonvulsant activity in rodent models, while methylated variants may prioritize metabolic stability .

- Toxicity: Safety data for 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone highlight moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting substituent-dependent safety profiles .

Biological Activity

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This indole derivative is characterized by its unique structure, which may contribute to various pharmacological effects. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄ClNO

- Molecular Weight : 239.71 g/mol

- CAS Number : 1134334-65-8

- MDL Number : MFCD12027482

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anti-inflammatory, analgesic, antibacterial, and anticancer properties.

Anti-inflammatory and Analgesic Activity

Recent research has indicated that indole derivatives possess significant anti-inflammatory and analgesic properties. A study evaluated several indole derivatives for their ability to inhibit the COX-2 enzyme, which plays a crucial role in inflammatory processes. The findings suggested that certain derivatives exhibited strong inhibition of COX-2 activity, leading to reduced inflammation and pain relief .

| Compound | COX-2 Inhibition (%) | Analgesic Activity (in vivo) |

|---|---|---|

| This compound | 75% | Significant |

| D-7 (reference) | 90% | Strong |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies demonstrated that it exhibits activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were particularly low against MRSA strains (MIC = 0.98 µg/mL), indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.98 | 3.90 |

| Escherichia coli | >100 | Not determined |

Anticancer Activity

In cancer research, the compound has shown promising results as an anticancer agent. Studies have reported that it selectively inhibits the growth of cancer cell lines such as A549 (lung cancer) while sparing normal fibroblast cells. This selectivity suggests a potential mechanism for targeted cancer therapy .

| Cell Line | Growth Inhibition (%) |

|---|---|

| A549 (lung cancer) | 70% |

| Fibroblast (normal) | 20% |

The mechanisms underlying the biological activities of this compound involve several pathways:

- COX Inhibition : The compound's ability to inhibit COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

- Bacterial Membrane Disruption : Its interaction with bacterial membranes may disrupt cellular integrity, contributing to its antibacterial effects.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and apoptosis through pathways involving p53 activation and caspase cascade activation.

Q & A

Q. What are the established synthetic routes for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone, and what experimental parameters influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or alkylation reactions. For example:

- Step 1: React 1,2,5-trimethylindole with 2-chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., aqueous NaOH) at 0°C for 3 hours to form the intermediate .

- Step 2: Purify the product using column chromatography or recrystallization.

Critical Parameters: - Temperature control (0°C prevents side reactions like over-acylation).

- Solvent choice (DCM ensures solubility while minimizing hydrolysis of the acyl chloride).

- Stoichiometry (excess 2-chloroacetyl chloride improves yield but requires careful quenching).

Typical yields range from 44% to 78%, depending on reaction optimization .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- 1H/13C NMR: Compare observed peaks with predicted chemical shifts. For example, the indole C3 proton typically resonates at δ 7.8–8.2 ppm, while the acetyl carbonyl appears at δ 190–200 ppm .

- LC/MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 222.6 for C11H13ClNO).

- Elemental Analysis: Validate %C, %H, and %N within ±0.4% of theoretical values .

- HPLC Purity: Ensure >95% purity using a C18 column with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent:

- Hydrolysis of the chloroacetyl group (moisture-sensitive).

- Photodegradation of the indole ring (light-sensitive) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilicity indices (ω) to identify reactive sites. The chloroacetyl group typically has high ω (~3.5 eV), making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states).

- MOE Software: Model steric hindrance from the trimethylindole group to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Methodological Answer:

- Design of Experiments (DoE): Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example:

| Parameter | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 0°C | 25°C | 0–5°C |

| Solvent (DCM:Water) | 1:1 | 3:1 | 2:1 |

| Reaction Time | 1 h | 5 h | 3 h |

- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Workflow Automation: Employ flow chemistry to maintain consistent mixing and temperature control .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.